N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
CAS No.:
Cat. No.: VC0527329
Molecular Formula: C25H40Cl2N4O3
Molecular Weight: 515.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H40Cl2N4O3 |
|---|---|
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H |
| Standard InChI Key | QCHZLIPYCYHFLI-UHFFFAOYSA-N |
| SMILES | CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
| Canonical SMILES | CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Chemical Properties
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride contains several key structural components that define its chemical identity. The central pyrazole ring (1H-pyrazol-4-yl) serves as the core scaffold to which other functional groups are attached. This heterocyclic structure is commonly found in compounds with diverse biological activities due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.
The compound features a phenyl ring connected to the pyrazole through position 5, creating a 5-phenylpyrazole substructure. This phenyl ring is further functionalized with an oxy linkage to a cyclobutyl group, which introduces conformational constraints that could influence binding to potential biological targets. The cyclobutyl group itself bears a 2-(oxan-4-yl)ethoxy substituent, which incorporates a tetrahydropyran ring (oxane) that can enhance solubility through its oxygen atom while maintaining a partially hydrophobic character.
The compound also contains a diamine functionality (ethane-1,2-diamine) with N,N'-dimethyl substitution, which introduces basic nitrogen centers capable of forming ionic interactions. The presence of the dihydrochloride salt form suggests these basic nitrogens are protonated, which typically enhances water solubility compared to the free base form.
Relationship to Known Pyrazole Derivatives
The pyrazole ring system is a common feature in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. Recent research on pyrazolylpyrimidinones, which share the pyrazole motif with our compound of interest, demonstrates the importance of specific structural features for biological activity.
Structure-activity relationship (SAR) studies of related pyrazole-containing compounds have shown that modifications to the pyrazole ring can significantly impact antimicrobial activity. For example, in 2-pyrazolylpyrimidinones, the presence of a pyrazole linked to a pyrimidinone core creates compounds with activity against Mycobacterium tuberculosis . While our target compound differs from these pyrazolylpyrimidinones by having a phenyl linkage rather than a pyrimidinone, the SAR principles may provide insights into its potential biological behavior.
Synthesis Approaches for Related Pyrazole Compounds
The synthesis of complex pyrazole derivatives like N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride typically involves multiple reaction steps. Based on synthetic routes for related compounds, a potential approach might involve:
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Formation of the pyrazole core through condensation reactions
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Functionalization of the pyrazole to introduce the phenyl linkage
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Incorporation of the cyclobutyl and oxane components
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Addition of the diamine functionality
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Conversion to the dihydrochloride salt
Published literature describes the synthesis of pyrazole derivatives through condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, 2-hydrazinylpyrimidin-4(1H)-ones can react with acetylacetone to form pyrazolylpyrimidinones . Similarly, the target compound's pyrazole core might be synthesized through appropriate condensation reactions followed by selective functionalization.
Structure-Activity Relationships and Biological Implications
Structure-activity relationship studies of pyrazole derivatives reveal several key features that influence biological activity. The table below summarizes SAR findings from related pyrazole compounds:
| Structural Feature | Effect on Activity | Potential Relevance to Target Compound |
|---|---|---|
| Pyrazole NH | Essential for activity | Target compound contains 1H-pyrazole |
| Substituents at pyrazole R5 position | Bulky groups generally tolerated | May influence binding properties |
| Basic nitrogen centers | Can enhance solubility and binding | Diamine functionality provides basic nitrogens |
| Cyclic aliphatic groups | Can improve pharmacokinetic properties | Contains cyclobutyl and oxane rings |
In related pyrazolylpyrimidinones, the NH group of the pyrazole has been shown to be essential for antimicrobial activity, likely due to its role in hydrogen bonding interactions with biological targets . The presence of this feature in our target compound suggests potential for similar interaction patterns.
The cyclobutyl and oxane components in the target compound introduce conformational constraints and may influence both solubility and binding selectivity. These cyclic structures could enhance metabolic stability compared to linear alkyl chains.
Research Challenges and Future Directions
Complete characterization of N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride would require comprehensive analytical techniques including:
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NMR spectroscopy (1H, 13C, 2D techniques) for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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X-ray crystallography for definitive three-dimensional structural determination
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HPLC analysis for purity assessment
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Solubility profiling across different pH conditions
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Stability studies under various storage conditions
Future research directions might include:
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Biological screening against diverse targets to identify primary activities
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Medicinal chemistry optimization to enhance potency and selectivity
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
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Toxicological evaluations to assess safety margins
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Structure-based drug design to optimize target interactions
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